ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a nitrophenyl group attached to the thiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with 2-nitrobenzaldehyde under acidic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is primarily attributed to its ability to interact with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition of their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a different position of the nitro group, leading to variations in chemical reactivity and biological activity.
Ethyl (2E)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O5S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)13-9(2)18-17-19(15(21)10(3)26-17)14(13)11-7-5-6-8-12(11)20(23)24/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
FTHVLVGTQCRHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)C(S2)C)C |
Origin of Product |
United States |
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